molecular formula C15H26N2O3 B2807004 tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate CAS No. 1197980-74-7

tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate

Cat. No.: B2807004
CAS No.: 1197980-74-7
M. Wt: 282.384
InChI Key: WFTKBTAOGYJSFW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring substituted at position 1 with a tert-butyl carbamate group and at position 4 with a cyclobutanecarbonylamino moiety. The tert-butyl group enhances lipophilicity and steric bulk, while the cyclobutanecarbonylamino group introduces conformational strain (due to the cyclobutane ring) and hydrogen-bonding capability (via the amide linkage).

Properties

IUPAC Name

tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-7-12(8-10-17)16-13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTKBTAOGYJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation
One of the primary applications of tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins within cells, offering a novel approach to treating diseases caused by protein malfunction, such as cancer. The compound serves as a semi-flexible linker that can influence the three-dimensional orientation of PROTACs, thereby optimizing their drug-like properties and enhancing ternary complex formation necessary for effective protein degradation .

Synthetic Intermediates

Synthesis of Bioactive Compounds
The compound is also utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it can be involved in the preparation of N-protected piperidine derivatives that serve as precursors to more complex structures with potential therapeutic applications. The structural diversity provided by this compound allows for the exploration of different pharmacophores, which can lead to the discovery of new drugs .

Case Study 1: Development of Antibacterial Agents

In a study focusing on tuberculosis (TB) treatment, researchers evaluated compounds derived from this compound. These compounds were tested for their efficacy against Mycobacterium tuberculosis, with modifications leading to improved potency and reduced cytotoxicity. The results indicated that certain derivatives maintained effective concentrations in vivo, suggesting potential for further development into therapeutic agents against resistant strains of TB .

CompoundEfficacy (IC50)Cytotoxicity (HepG2 cells)
Compound A0.66 μMNon-cytotoxic
Compound B0.45 μMLow cytotoxicity

Case Study 2: Inhibition of β-lactamase

Another significant application is in the synthesis of β-lactamase inhibitors, which enhance the efficacy of β-lactam antibiotics. The compound has been shown to act as an effective inhibitor when combined with β-lactam antibiotics, improving their action against resistant bacterial strains. The study highlighted how structural modifications could lead to enhanced binding affinity and selectivity towards β-lactamase enzymes .

Mechanism of Action

The mechanism by which tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl piperidine-1-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)
  • Substituent : Pyridin-3-yl (aromatic heterocycle).
  • Molecular Weight : 277.36 g/mol .
  • Key Properties: Aromatic pyridine enables π-π stacking interactions. Moderate polarity due to nitrogen in the ring. No GHS classification reported, suggesting low acute hazards .
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)
  • Substituent: Aminomethyl (primary amine).
  • Key Properties :
    • Increased hydrophilicity and reactivity (amine group).
    • Used in laboratory and industrial chemical synthesis .
  • Applications : Manufacture of bioactive molecules requiring amine-functionalized intermediates.
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9)
  • Substituent: Cyanomethyl (nitrile group).
  • Key Properties :
    • High lipophilicity due to the nitrile’s electron-withdrawing nature.
    • Enhanced steric bulk from tert-butyl group .
  • Applications : Versatile intermediate in organic synthesis, particularly for nitrile-containing compounds.
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)
  • Substituent : 3-Hydroxypropyl (hydroxyl-terminated chain).
  • Molecular Weight : 243.34 g/mol .
  • High solubility in polar solvents (e.g., water: 25 mg/mL) .
  • Applications : Synthesis of hydrophilic derivatives or prodrugs requiring hydroxyl functionality.
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)
  • Substituent : Bromo-pyrazolyl (halogenated heterocycle).
  • Molecular Weight : 344.25 g/mol .
  • Key Properties: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Medicinal chemistry intermediates for halogenated scaffolds.

Comparative Physicochemical Properties

Property Target Compound (Cyclobutanecarbonylamino) Pyridin-3-yl (CAS 1707580-61-7) Cyanomethyl (CAS 256411-39-9) 3-Hydroxypropyl (CAS 156185-63-6) Bromo-pyrazolyl (CAS 1092500-89-4)
Lipophilicity Moderate (amide + cyclobutane) Moderate (pyridine) High (nitrile) Low (hydroxyl) Moderate (bromo-pyrazole)
Polar Surface Area ~80–90 Ų (amide) ~50–60 Ų (pyridine) ~40–50 Ų (nitrile) ~55 Ų (hydroxyl) ~70–80 Ų (pyrazole)
Reactivity Amide coupling, cyclobutane strain Aromatic substitution Nitrile reactions Hydroxyl derivatization Halogen coupling
Hazard Profile Likely low (amide stability) No GHS classification Not reported Low (hydroxyl) Potential bromine hazards

Biological Activity

Chemical Identity and Properties
tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate, with the CAS number 1197980-74-7, has a molecular formula of C15H26N2O3 and a molar mass of 282.38 g/mol. This compound is part of a class of piperidine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19, which is involved in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is permeable across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications. The log Kp value for skin permeation is reported to be -6.35 cm/s, indicating relatively low skin absorption but significant CNS penetration potential .

Toxicological Profile

The toxicological profile of this compound has not been extensively documented. However, it is essential to consider its potential effects on liver enzymes, as CYP inhibition could lead to increased toxicity of other substrates metabolized by these enzymes.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of this compound alongside its analogs. Studies have shown promising results in vitro, demonstrating activity against specific cancer cell lines and bacterial strains. For instance:

  • Anticancer Activity : In vitro assays indicated that this compound exhibits cytotoxicity against several human cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antibacterial Properties : The compound has shown effectiveness against certain Gram-positive bacteria in preliminary studies, warranting further investigation into its mechanism and efficacy as an antibacterial agent .

Comparative Data Table

PropertyValue
Molecular FormulaC15H26N2O3
Molar Mass282.38 g/mol
BBB PermeabilityYes
CYP InhibitionCYP2C19 inhibitor
Log Kp (skin permeation)-6.35 cm/s
Anticancer ActivityActive against cancer cell lines
Antibacterial ActivityEffective against Gram-positive bacteria

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